molecular formula C24H21FN2OS B2522734 N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 450347-39-4

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2522734
CAS No.: 450347-39-4
M. Wt: 404.5
InChI Key: MFSUCGNLIXTSLL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a recognized small molecule inhibitor that selectively targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase with a critical role in cell survival, proliferation, and differentiation of hematopoietic progenitors. This compound has demonstrated significant research utility primarily in the field of oncology, specifically for the study of acute myeloid leukemia (AML). Its mechanism of action involves potent inhibition of FLT3 autophosphorylation and signaling , effectively suppressing the proliferation of leukemic cell lines, such as MV4-11 cells, that harbor oncogenic FLT3 mutations, most notably the internal tandem duplication (ITD). Research publications indicate that this compound induces apoptosis and causes cell cycle arrest in the G1 phase in these sensitive cell lines . The primary research value of this inhibitor lies in its use as a pharmacological tool to dissect the FLT3 signaling pathway, to investigate mechanisms of drug resistance in AML, and to evaluate potential combination therapies in preclinical models. Its application extends to biochemical assays for high-throughput screening and as a lead compound for the development of novel targeted therapeutics against FLT3-driven leukemias.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-6-2-3-7-18(17)14-27-15-23(21-8-4-5-9-22(21)27)29-16-24(28)26-20-12-10-19(25)11-13-20/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUCGNLIXTSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Thioacetamide Group: The indole derivative is then reacted with a thioacetamide precursor, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Effects Reference
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide Sulfonyl (SO₂) group; 4-ethoxyphenyl C₂₆H₂₆N₂O₄S 462.56 Higher polarity due to sulfonyl group; predicted boiling point: 757.4°C
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Piperidinyl-ethyl group at indole N1 C₂₄H₂₆FN₃O₂S 439.55 Enhanced solubility from piperidine; potential for improved CNS penetration
(R)-2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide Phenylethyl group; chiral (R)-configuration C₁₉H₂₀N₂O₂S 363.11 Stereochemistry may influence receptor binding; HRMS [M+Na]⁺ 363.1145
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide Trifluoroacetyl; 4-fluorostyryl C₂₅H₁₈F₂N₂O₂ 440.42 Increased lipophilicity from CF₃; antimalarial pLDH assay tested (specific data not shown)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Chlorobenzoyl; trifluoromethyl sulfonyl C₂₅H₁₈ClF₃N₂O₅S 575.94 Electron-withdrawing groups enhance stability; purified via HPLC (43% yield)

Functional Group Analysis

  • Thioether vs.
  • Fluorophenyl vs. Ethoxyphenyl/Bromophenyl : The 4-fluorophenyl group balances hydrophobicity and electronic effects, whereas ethoxy or bromo substituents (e.g., ) increase steric bulk and may alter metabolic stability.
  • Indole N1 Substitutions: The 2-methylbenzyl group in the target compound provides steric hindrance, which could reduce off-target interactions compared to morpholinoethyl () or piperidinyl derivatives.

Hypothetical Pharmacological Implications

  • Metabolic Stability : Sulfonyl groups () may improve metabolic stability over thioethers, which are prone to oxidation.
  • Target Selectivity : Bulky substituents like 2-methylbenzyl (target compound) or chlorobenzoyl () could enhance selectivity for hydrophobic binding pockets in enzymes or receptors.

Biological Activity

N-(4-fluorophenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C17_{17}H18_{18}FN2_2OS
  • Molecular Weight : 314.40 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • The presence of the indole moiety is known to interact with multiple cellular targets, influencing pathways involved in cell cycle regulation and apoptosis.
    • For instance, studies on related indole derivatives have shown they can inhibit key proteins such as Bcl-2, leading to increased apoptosis in cancer cells .
  • Antioxidant Activity :
    • Some indole-based compounds exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
  • Antimicrobial Properties :
    • Certain derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Key findings include:

  • Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity, potentially improving bioavailability and cellular uptake.
  • Indole Ring Influence : Variations in the substituents on the indole ring can significantly affect potency against specific cancer cell lines. For example, methyl substitutions have been associated with increased cytotoxicity .
CompoundStructureBiological ActivityIC50 (µM)
Compound AStructure AAnticancer1.61
Compound BStructure BAntimicrobial0.98
This compoundTarget CompoundPotentially Antitumor & AntimicrobialTBD

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Activity :
    • A study published in MDPI highlighted that certain thiazole derivatives, which share structural similarities with our compound, exhibited significant anticancer properties against various cell lines, including A-431 and Jurkat cells . The IC50 values were reported below 2 µg/mL for effective compounds.
  • Antimicrobial Efficacy :
    • In another investigation, researchers synthesized a series of thiazole derivatives that showed promising antibacterial activity comparable to standard antibiotics like norfloxacin . This suggests that this compound could also possess similar properties.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for thiol-alkylation steps .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Triethylamine or DMAP improves yields in amidation steps .

Q. Diagnostic Peaks :

  • Indole C3-thioether : Distinctive NOESY correlations between indole H3 and benzyl protons.
  • Fluorophenyl group : ¹⁹F NMR signal at δ -115 ppm .

How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on biological activity?

Advanced Research Question
Methodology :

  • Substituent modification : Compare analogs with altered fluorophenyl (e.g., chloro, methoxy) or benzyl (e.g., methyl vs. ethyl) groups .
  • Biological assays : Test against targets (e.g., kinases, GPCRs) to correlate substituents with IC₅₀ values.
  • Computational modeling : Use molecular docking to predict binding affinity changes with substituent bulk/electronic effects .

Q. Example SAR Table :

Substituent (R)Target IC₅₀ (nM)LogP
4-Fluorophenyl12.53.2
4-Chlorophenyl8.73.8
4-Methoxyphenyl45.32.5

What computational strategies are employed to predict the binding interactions of this compound with biological targets?

Advanced Research Question
Approaches :

  • Molecular docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using crystal structures (PDB IDs) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with indole NH, hydrophobic contacts with fluorophenyl) .

Q. Key Findings :

  • The thioether linker enhances flexibility, enabling interactions with deep hydrophobic pockets .

How should researchers address contradictions in reported biological activity data across different studies?

Advanced Research Question
Resolution Strategies :

  • Purity validation : Re-test compounds using standardized HPLC/MS protocols to rule out impurity artifacts .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls to minimize variability .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .

Case Example :
Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration differences in assays.

What are the primary biological targets or pathways investigated for this compound in pharmacological research?

Basic Research Question
Targets :

  • Kinases : Inhibition of JAK2/STAT3 pathways in cancer models .
  • GPCRs : Antagonism of serotonin receptors (5-HT2A) in neurological studies .
  • Antimicrobial activity : Disruption of bacterial membrane integrity via thioether interactions .

Pathway Analysis :
Transcriptomic profiling (RNA-seq) reveals downregulation of pro-inflammatory cytokines (IL-6, TNF-α) .

What methodologies are recommended for analyzing the stability and degradation products of this compound under various physiological conditions?

Advanced Research Question
Analytical Workflow :

  • Forced degradation : Expose to pH 1–13, heat (40–80°C), and UV light; monitor via LC-MS .
  • Metabolite identification : Use liver microsomes or hepatocytes to detect phase I/II metabolites .
  • Degradation pathways : Major products include sulfoxide derivatives (via thioether oxidation) and hydrolyzed acetamides .

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